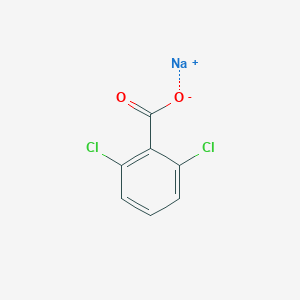

Sodium 2,6-dichlorobenzoate

Vue d'ensemble

Description

Sodium 2,6-dichlorobenzoate is a chemical compound with the molecular formula C7H3Cl2NaO2 . It is also known by other synonyms such as Benzoic acid, 2,6-dichloro-, sodium salt (1:1) . The compound has a molecular weight of 212.99 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] . Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular weight of 212.99 g/mol . The compound has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass is 211.9407790 g/mol .Applications De Recherche Scientifique

1. Drug Release Methodology

Kincl, Turk, and Vrečer (2005) conducted research applying experimental design methodology in the development and optimization of drug release methods, using Diclofenac sodium as a model drug, which contains the 2,6-dichlorobenzoate moiety. This study demonstrated that experimental design methodology is an efficient approach for characterizing and optimizing analytical parameters affecting drug release (Kincl, Turk, & Vrečer, 2005).

2. Crystal Structure Analysis

Rzączyńska et al. (2000) investigated the crystal structures of ammonium and sodium 2-amino-3,5-dichlorobenzoates. This research provides insight into the molecular arrangements and interactions in these compounds, contributing to the broader understanding of the properties of dichlorobenzoate compounds (Rzączyńska, Mrozek, Sikorska-Iwan, & Głowiak, 2000).

3. Optoelectronic Properties

Andres et al. (2018) conducted research on decoupling optoelectronic properties from morphological changes in sodium-treated kesterite thin film solar cells. The study highlighted the role of sodium, including sodium 2,6-dichlorobenzoate, in enhancing the performance of solar cells, providing valuable insights for photovoltaic research (Andres, Schwarz, Haass, Weiss, Caballero, Carron, Figi, Schreiner, Bürki, Tiwari, & Romanyuk, 2018).

4. Antiviral Activity

Ohnishi et al. (1982) explored the antiviral activity of sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325), highlighting the potential of dichlorobenzoate derivatives in antiviral applications. This study contributes to the understanding of the biological activity of this compound and related compounds (Ohnishi, Yamaguchi, Shimada, Himuro, & Suzuki, 1982).

5. Sodium Hypochlorite Applications

Several studies have investigated the applications of sodium hypochlorite (NaOCl), a compound related to this compound, in various fields such as dentistry, water treatment, and microbial control. These studies provide insights into the diverse applications of sodium-based compounds in scientific research (Zou, Shen, Li, & Haapasalo, 2010); (Clasen & Edmondson, 2006); (Emmanuel, Keck, Blanchard, Vermande, & Perrodin, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSRENODTOCXKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635616 | |

| Record name | Sodium 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10007-84-8 | |

| Record name | Benzoic acid, 2,6-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010007848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)